molecular formula C25H27NO4 B14307821 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate CAS No. 110017-99-7

4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate

Cat. No.: B14307821
CAS No.: 110017-99-7
M. Wt: 405.5 g/mol
InChI Key: YFJZNTGALPVVIN-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is a chemical compound with the molecular formula C₂₄H₂₃NO₄ It is known for its unique structure, which includes a cyanophenyl group and an undec-10-enoyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate typically involves the esterification of 4-cyanophenol with 4-[(undec-10-enoyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenyl 4-[(6-(acryloyloxy)hexyl)oxy]benzoate: Similar structure but with an acrylate ester linkage.

    4-Cyanophenyl 4-[(6-(methacryloyloxy)hexyl)oxy]benzoate: Contains a methacrylate ester linkage.

Uniqueness

4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate is unique due to its longer aliphatic chain (undec-10-enoyl) compared to other similar compounds. This longer chain can influence the compound’s solubility, melting point, and interaction with biological targets, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

110017-99-7

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

(4-cyanophenyl) 4-undec-10-enoyloxybenzoate

InChI

InChI=1S/C25H27NO4/c1-2-3-4-5-6-7-8-9-10-24(27)29-22-17-13-21(14-18-22)25(28)30-23-15-11-20(19-26)12-16-23/h2,11-18H,1,3-10H2

InChI Key

YFJZNTGALPVVIN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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